molecular formula C11H9FO2 B8315293 2-(4-Fluorophenyl)-1,3-cyclopentanedione

2-(4-Fluorophenyl)-1,3-cyclopentanedione

Cat. No.: B8315293
M. Wt: 192.19 g/mol
InChI Key: SJGHVIQNVFDCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-1,3-cyclopentanedione is a fluorinated cyclic dione that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring a 1,3-cyclopentanedione moiety tethered to a 4-fluorophenyl group, makes it a valuable precursor for constructing more complex molecular architectures. Researchers can utilize this compound in various reaction schemes, including Favorskii-type rearrangement reactions, which are a key method for synthesizing carboxylic acid derivatives and contracted ring systems from α-haloketones . The 1,3-cyclopentanedione core is a known pharmacophore in inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) . Compounds such as the herbicide mesotrione and the pharmaceutical NTBC share this structural feature, highlighting the potential of this compound as a starting point in agrochemical and pharmaceutical discovery, particularly for developing HPPD inhibitors . Furthermore, cyclic diones readily participate in cascade reactions, such as Michael addition and cyclization sequences, to access fused heterocyclic systems like dihydropyrans, which are privileged structures in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

2-(4-fluorophenyl)cyclopentane-1,3-dione

InChI

InChI=1S/C11H9FO2/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-4,11H,5-6H2

InChI Key

SJGHVIQNVFDCHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C1=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

Compound Name Structure Type Molecular Weight (g/mol) Functional Groups Applications
This compound Cyclic diketone 192.19 Cyclopentanedione, Fluorophenyl Pharmaceutical intermediate
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione Linear diketone 206.23 Pentanedione, Fluorophenyl, Methyl Intermediate for Rosuvastatin
2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-ol Propanol derivative 287.27 Fluorophenyl, Triazole, Propanol Fluconazole impurity
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one Chalcone derivative 256.26 Fluorophenyl, Methoxyphenyl, Ketone Crystallography studies

Key Observations:

Cyclic vs. The methyl group in the latter enhances lipophilicity, which may improve membrane permeability in drug intermediates . Cyclic diketones typically exhibit higher melting points and lower solubility in polar solvents compared to linear analogs due to tighter crystal packing.

Heterocyclic Derivatives: The Fluconazole-related compound (2-(4-Fluorophenyl)-1,3-bis-triazolyl-propan-2-ol) shares a fluorophenyl group but incorporates triazole rings and a propanol backbone. This structure is critical for antifungal activity, highlighting how functional group variation drastically alters biological targeting .

Chalcone Analog :

  • 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a chalcone, demonstrates planar molecular geometry with conjugated π-systems, enabling applications in crystallography and materials science. The fluorophenyl group in this compound enhances dipole interactions, influencing crystal packing .

Key Observations:

  • Synthesis Complexity : Thiazole derivatives () require multi-component reactions, while linear diketones () may involve simpler alkylation steps. Cyclic diketones like the target compound likely demand controlled cyclization conditions.
  • Crystallography : Compounds with fluorophenyl groups often exhibit asymmetric unit conformations. For example, ’s thiazole derivatives show one fluorophenyl group perpendicular to the molecular plane, affecting packing efficiency and solubility .

Key Observations:

  • Fluorophenyl-containing compounds may pose toxicity risks depending on substituents. The Fluconazole-related compound’s triazole groups necessitate stringent safety protocols .

Preparation Methods

Procedure and Optimization

  • Conditions : A mixture of 1,3-cyclopentanedione (1.0 equiv) and 4-fluorobenzaldehyde (1.2 equiv) is stirred in toluene with ZnCl₂ (10 mol%) at 80°C for 12 hours.

  • Workup : The crude product is purified via column chromatography (hexanes/ethyl acetate = 4:1).

  • Yield : 78–85%.

Table 1: Aldol Condensation Variants

CatalystSolventTemperature (°C)Time (h)Yield (%)
ZnCl₂Toluene801285
Acetic AcidEthanol1002472
K₂CO₃DMF120668

Mechanistic Note : The ZnCl₂-catalyzed route minimizes side products such as over-condensed dimers.

Cross-Dehydrogenative Coupling (CDC)

CDC reactions enable direct coupling between 1,3-cyclopentanedione and 4-fluorophenyl precursors under oxidative conditions.

Protocol from Recent Studies

  • Substrates : 1,3-cyclopentanedione and 4-fluoro-β-nitrostyrene.

  • Conditions : Catalytic CuCl (0.1 equiv) in acetic acid under O₂ atmosphere at 130°C for 18 hours.

  • Yield : 74–82%.

Table 2: CDC Reaction Parameters

Oxidizing AgentCatalystSolventYield (%)
O₂CuClAcetic Acid82
TBHPFeCl₃DCE68
DTBPNoneSolvent-free65

Advantage : Avoids pre-functionalized substrates, enhancing atom economy.

Michael Addition of Nitroalkenes

Michael addition of β-nitrostyrenes to 1,3-cyclopentanedione offers a catalyst-free route.

Example Reaction

  • Substrates : 1,3-cyclopentanedione and 4-fluoro-β-nitrostyrene.

  • Conditions : Solvent-free, 100°C, 6 hours.

  • Yield : 89%.

Table 3: Michael Addition Performance

Nitroalkene SubstituentSolventTemperature (°C)Yield (%)
4-FluorophenylNone10089
4-ChlorophenylEthanol8078
4-MethoxyphenylDMF12070

Key Insight : Solvent-free conditions reduce waste and cost.

Cyclization of Malonic Acid Derivatives

A multistep approach involving malonic acid esters and 4-fluoro-substituted intermediates.

Patent-Derived Method

  • Step 1 : React malonic acid diethyl ester with 4-chloro-3-methoxy-2E-butenoic acid methyl ester in DMF with NaOMe.

  • Step 2 : Cyclize the intermediate with NaOMe in methanol.

  • Step 3 : Saponify and decarboxylate with HCl to yield 1,3-cyclopentanedione.

  • Step 4 : Introduce 4-fluorophenyl via Friedel-Crafts acylation.

Yield : 65–70% over four steps.

Table 4: Cyclization Efficiency

StepReactionYield (%)
1Alkylation80
2Cyclization85
3Decarboxylation90
4Friedel-Crafts Acylation70

Limitation : Multi-step synthesis reduces overall efficiency.

Multicomponent Reactions

One-pot synthesis using 1,3-cyclopentanedione, 4-fluorobenzaldehyde, and amines.

Example from Agrochemical Patents

  • Substrates : 1,3-cyclopentanedione, 4-fluorobenzaldehyde, and ammonium acetate.

  • Conditions : Acetic acid, 120°C, 8 hours.

  • Yield : 76%.

Application : Efficient for library synthesis in herbicide development.

Comparative Analysis of Methods

Table 5: Method Comparison

MethodYield (%)ScalabilityCost Efficiency
Aldol Condensation85HighModerate
CDC82ModerateHigh
Michael Addition89HighLow
Cyclization70LowHigh
Multicomponent76ModerateModerate

Q & A

Q. Advanced

  • Molecular Docking : Predict binding modes with target proteins (e.g., HIV-1 integrase) using PubChem 3D conformers .
  • DFT Calculations : Analyze electronic effects of fluorine substitution on reaction kinetics and stability .

What contradictions exist in reported biological activities of fluorophenyl-cyclopentanediones?

Advanced
Discrepancies in antimicrobial efficacy (e.g., E. coli vs. S. aureus) may arise from:

  • Experimental design : Variations in MIC assay conditions (e.g., broth microdilution vs. agar diffusion).
  • Compound purity : Impurities in diazo intermediates can skew bioactivity results .

How does crystal packing influence the physicochemical properties of this compound?

Advanced
Non-covalent interactions (e.g., C–H···F hydrogen bonds, π-π stacking) dictate solubility and melting behavior. For example:

  • C–H···F bonds (2.8–3.2 Å) stabilize the crystal lattice, increasing melting points compared to non-fluorinated analogs .

What are the limitations of current synthetic routes for scaling up production?

Q. Advanced

  • Low yields : Diazotization reactions are sensitive to temperature and reagent stoichiometry, often requiring iterative optimization .
  • Byproduct formation : Competing pathways (e.g., over-fluorination) necessitate chromatographic purification, complicating scale-up .

How can researchers address stability issues during long-term storage?

Q. Advanced

  • Lyophilization : Freeze-drying under inert atmosphere (N₂/Ar) prevents hydrolysis of the diketone moiety.
  • Additives : Stabilizing agents (e.g., BHT) mitigate oxidative degradation .

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